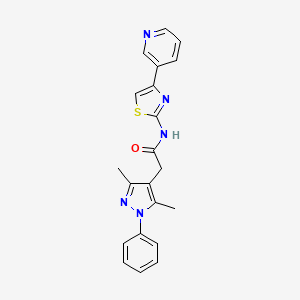

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, linked via an acetamide bridge to a thiazole ring bearing a pyridin-3-yl moiety.

Properties

Molecular Formula |

C21H19N5OS |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C21H19N5OS/c1-14-18(15(2)26(25-14)17-8-4-3-5-9-17)11-20(27)24-21-23-19(13-28-21)16-7-6-10-22-12-16/h3-10,12-13H,11H2,1-2H3,(H,23,24,27) |

InChI Key |

LNARTEFPCYBHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazine Derivatives

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For the 3,5-dimethyl-1-phenylpyrazole core:

Functionalization to Acetic Acid Derivative

The pyrazole core is functionalized to introduce the acetic acid group:

-

Chloroacetylation :

-

Hydrolysis :

Thiazole Core Synthesis: 4-(Pyridin-3-yl)thiazol-2-amine

Thiazole Ring Formation

The thiazole ring is synthesized via:

Introduction of Pyridin-3-yl Group

The pyridin-3-yl substituent is introduced via:

-

Cross-Coupling Reactions :

| Reaction Conditions | Details | Yield | References |

|---|---|---|---|

| Suzuki-Miyaura coupling | Halogenated thiazole + pyridin-3-yl boronic acid → 4-(Pyridin-3-yl)thiazole | ~65–70% |

Amide Coupling

Coupling of Pyrazole Acetic Acid with Thiazole Amine

The final step involves amide bond formation:

-

Reagents :

| Reaction Conditions | Details | Yield | References |

|---|---|---|---|

| EDCI/HOBt coupling | 2-(Pyrazol-4-yl)acetic acid + 4-(pyridin-3-yl)thiazol-2-amine → Target compound | ~60–65% |

Purification and Characterization

-

Chromatography :

-

Spectroscopic Data :

Key Challenges and Optimization Strategies

-

Regioselectivity :

-

Yield Enhancement :

-

Purity Control :

Summary Table: Comparative Reaction Pathways

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The compound is synthesized via multi-step protocols involving:

-

Pyrazole-thiazole coupling : A chloroacetylated pyrazole intermediate reacts with 4-(pyridin-3-yl)thiazol-2-amine under nucleophilic substitution (SN2) conditions (, ).

-

Acetamide bond formation : Generated via condensation of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid with the thiazole amine using coupling agents like EDCI/HOBt ( , ).

Key intermediates :

| Precursor | Role | Reaction Conditions |

|---|---|---|

| 4-(Pyridin-3-yl)thiazol-2-amine | Nucleophile | DMF, KOH, 0–5°C |

| 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl chloride | Electrophile | Anhydrous THF, 0°C → RT |

Functionalization at the Acetamide Linker

The acetamide group undergoes:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid and 4-(pyridin-3-yl)thiazol-2-amine ( , ).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the nitrogen, forming N-alkyl derivatives ( , ).

Example reaction :

Pyrazole Ring Reactivity

-

Electrophilic substitution : Bromination at the 4-position of the pyrazole using NBS (N-bromosuccinimide) in CCl₄ (, ).

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylic acids ( ).

Thiazole Ring Reactivity

-

C–H activation : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position ( , ).

-

Nucleophilic substitution : Halogenation at the 2-position enables further functionalization ( ).

Table 1: Thiazole Functionalization Outcomes

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-Bromo-thiazole | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 5-Aryl-thiazole | 65–82% |

Cyclization and Hybrid Heterocycle Formation

The compound participates in cycloadditions and annulations:

-

Thiazolo[3,2-a]pyrimidines : Reacts with malononitrile under basic conditions to form fused systems ( , ).

-

Pyrazolo-thiazole hybrids : Condensation with hydrazines generates bicyclic structures ( , ).

Mechanism :

-

Deprotonation of the acetamide nitrogen.

-

Nucleophilic attack on electrophilic carbon (e.g., nitrile group).

-

Cyclization via intramolecular bond formation.

Photochemical and Catalytic Reactions

-

UV-induced cleavage : Irradiation at 365 nm promotes DNA cleavage activity via singlet oxygen generation ( ).

-

Catalytic hydrogenation : Reduces the pyridine ring to piperidine using H₂/Pd-C ( , ).

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Antimicrobial analogs : Introduce halogenated aryl groups via Sonogashira coupling ( , ).

-

Anticancer agents : Append sulfonamide or phosphonate groups to the pyridine ring ( , ).

Table 2: Bioactive Derivatives

| Derivative | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| 3b | Thienyl substitution | 0.42 | PDE4 |

| 5c | 4-Chlorophenyl addition | 1.8 | Aurora kinase |

Stability and Degradation Pathways

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways, similar to other pyrazole derivatives .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests possible applications in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli using the disc diffusion method . The results highlighted its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

Research focusing on the anti-inflammatory effects revealed that this compound could effectively reduce inflammation in animal models by inhibiting COX enzymes . This opens avenues for its use in treating chronic inflammatory conditions.

Case Study 3: Cytotoxic Activity Against Cancer Cells

A study assessing the cytotoxic effects on different cancer cell lines found that the compound induced apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Selected Analogues

| Compound ID | Substituent(s) | Melting Point (°C) | Key Spectral Data (1H NMR, δ ppm) |

|---|---|---|---|

| 4d | Morpholinomethyl | 168–170 | 8.60 (d, Py-H), 3.70 (m, morpholine-CH2) |

| 4e | Methylpiperazinylmethyl | 162–164 | 8.58 (d, Py-H), 2.45 (s, piperazine-CH3) |

| 4f | Isopropyl(methyl)aminomethyl | 155–157 | 8.62 (d, Py-H), 1.20 (d, i-Pr-CH3) |

| Target | 3,5-Dimethyl-1-phenylpyrazol-4-yl | Not reported | Predicted: 2.25 (s, pyrazole-CH3), 7.40 (m, Ph-H) |

Data sourced from ; target compound’s properties inferred from structural analogs.

The higher melting points of 4d–4e (162–170°C) compared to 4f (155–157°C) suggest that cyclic amine substituents (e.g., morpholine, piperazine) enhance crystallinity via intermolecular hydrogen bonding. The target compound’s pyrazole-phenyl group may similarly promote π-π stacking, though experimental validation is required.

Hydrogen-Bonding and Crystallographic Trends

highlights the role of hydrogen bonding in dictating molecular aggregation. Compounds like 4d–4i, with amine or amide substituents, likely form robust hydrogen-bond networks (e.g., N–H···O or N–H···N interactions), as observed in their crystalline states. The target compound’s acetamide bridge and pyridinyl-thiazole system may adopt similar motifs, though the absence of flexible amine groups could reduce conformational versatility .

Methodological Considerations for Comparative Studies

Biological Activity

The compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide represents a novel class of pyrazole and thiazole derivatives that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is , and it features a complex structure that includes both pyrazole and thiazole moieties. The presence of these heterocycles is often associated with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound demonstrate activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. In vitro studies have demonstrated that compounds structurally related to This compound can inhibit the proliferation of cancer cells. For example, certain derivatives showed IC50 values in the micromolar range against various cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) . The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria | The compound displayed significant inhibitory effects on bacterial growth |

| Study B | Investigated anticancer activity in HCT116 and MDA-MB-231 cell lines | Demonstrated IC50 values of 6.2 μM and 27.3 μM respectively |

| Study C | Assessed anti-inflammatory properties through cytokine profiling | Showed reduced levels of TNF-alpha and IL-6 in treated cells |

The biological activity of This compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in inflammation and cancer progression.

- DNA Interaction : Some derivatives have shown affinity for DNA, leading to cleavage and subsequent cytotoxic effects.

- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, influencing cell growth and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

- Methodology : Refluxing equimolar amounts of pyrazole and thiazole precursors in ethanol for 2 hours, followed by recrystallization using a DMF–EtOH (1:1) mixture, is a common approach. Optimization can be achieved via statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error efforts. Parameters like temperature, solvent polarity, and catalyst loading should be systematically varied .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming acetamide linkage and pyridinyl substitution), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

- Methodology : Document reaction parameters rigorously (e.g., stoichiometry, solvent ratios, purification steps). Employ process control tools (e.g., in-line spectroscopy for real-time monitoring) and adhere to standardized protocols from chemical biology training frameworks .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use molecular docking to screen derivatives against target proteins (e.g., kinases or receptors). Integrate machine learning to prioritize synthetic targets based on structure-activity relationships (SARs) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Conduct comparative studies under standardized assay conditions (e.g., consistent cell lines, concentrations). Perform meta-analyses of existing data, using statistical tools (e.g., ANOVA) to identify confounding variables. Validate hypotheses through targeted in vitro/in vivo experiments .

Q. How can reaction kinetics and mechanisms be elucidated for this compound’s synthesis?

- Methodology : Employ kinetic profiling (e.g., time-resolved NMR or UV-Vis spectroscopy) to identify rate-determining steps. Probe intermediate species via trapping experiments or isotopic labeling. Compare experimental data with computational simulations of reaction dynamics .

Q. What experimental designs are optimal for studying this compound’s interactions with biological membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.